REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH3:20])[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:5])C.[OH-].[Na+]>CCO.O>[C:12]([N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:6]1([CH3:20])[C:4]([OH:5])=[O:3])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate
|
Quantity
|
6.49 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(N(CCCC1)C(C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 65° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 50 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 3× with ether and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(CCCC1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 12.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |